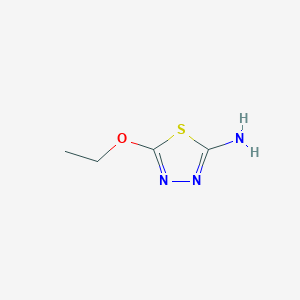

5-Ethoxy-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethoxy-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C4H7N3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1,3,4-thiadiazol-2-amine typically involves the reaction of ethyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives. The reaction is carried out in absolute ethanol with the addition of triethylamine as a base. The mixture is stirred at room temperature for several hours to yield the desired thiadiazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethoxy-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides are employed under mild to moderate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

5-Ethoxy-1,3,4-thiadiazol-2-amine exhibits significant biological activity attributed to its structural properties. The compound has been studied for its antimicrobial and anticancer potentials:

- Antimicrobial Properties : Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, possess antimicrobial effects against various pathogens. This makes them potential candidates for developing new antibiotics to combat resistant strains of bacteria and fungi .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. It operates by inducing apoptosis in cancer cells through interference with critical cell signaling pathways, notably the interleukin-6 (IL-6)/JAK/STAT3 pathway. By binding to the SH2 domain of STAT3, it prevents its phosphorylation and subsequent nuclear translocation, effectively halting tumor growth .

Scientific Research Applications

The applications of this compound extend beyond basic biological activity into various scientific research domains:

Table 1: Summary of Applications

Case Studies

Several studies have highlighted the potential applications of this compound:

- A study published in Pharmacological Research explored the compound's ability to inhibit growth in various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations .

- Another investigation focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria. The findings demonstrated that derivatives with halogen substituents exhibited enhanced antibacterial activity compared to standard antibiotics .

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer research, it inhibits specific enzymes and pathways crucial for cancer cell proliferation and survival . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparación Con Compuestos Similares

- 5-(Benzylthio)-1,3,4-thiadiazol-2-amine

- 5,5’-Disulfanediylbis(1,3,4-thiadiazol-2-amine)

- 2-Amino-1,3,4-thiadiazole derivatives

Comparison: 5-Ethoxy-1,3,4-thiadiazol-2-amine is unique due to its ethoxy substituent, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Actividad Biológica

5-Ethoxy-1,3,4-thiadiazol-2-amine is a compound that belongs to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and potential applications in medicine and industry.

This compound exhibits its biological effects primarily through interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission processes.

- Cell Proliferation : It induces apoptosis and inhibits cell proliferation by interfering with several cellular pathways. Notably, it affects the interleukin-6 (IL-6)/JAK/STAT3 signaling pathway by binding to the SH2 domain of STAT3, preventing its phosphorylation and nuclear translocation .

The biochemical properties of this compound include:

- Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of thiadiazoles have shown effectiveness against Salmonella typhi and Escherichia coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|

| Salmonella typhi | 15–19 | 500 |

| E. coli | 15–19 | 500 |

Cellular Effects

The compound's effects on cellular processes are profound:

- Cytotoxicity : In studies involving cancer cell lines such as HeLa and LoVo, this compound has shown cytotoxic effects. It significantly reduces cell viability below 50% at concentrations around 200 μM after 24 hours .

Research Findings

Numerous studies have explored the biological activity of this compound:

- Anticancer Potential : Research indicates that this compound can serve as a potential anticancer agent. For example, compounds derived from thiadiazoles have been evaluated for their ability to induce apoptotic cell death in cancer cells and block the cell cycle at specific phases .

- Antimicrobial Properties : The compound exhibits notable antimicrobial effects against various pathogens. A study highlighted that certain derivatives showed significant antifungal activity against A. niger and C. albicans, with minimum inhibitory concentrations (MIC) comparable to traditional antifungal agents .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Study on Anticancer Activity : A study involving flow cytometry analysis revealed that specific derivatives significantly induced apoptosis in HeLa cancer cells with IC50 values lower than traditional chemotherapeutics like sorafenib .

- Antimicrobial Efficacy : Another investigation reported that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their counterparts without such modifications .

Propiedades

IUPAC Name |

5-ethoxy-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWILELBTFFRJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16784-23-9 |

Source

|

| Record name | 5-ethoxy-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.